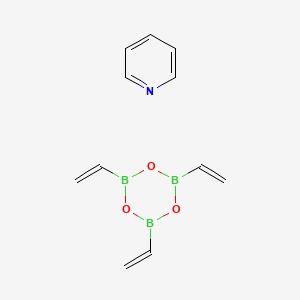
2,4,6-Trivinylcyclotriboroxane pyridine complex
Cat. No. B3415903
M. Wt: 240.7 g/mol
InChI Key: YLHJACXHRQQNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07732460B2
Procedure details


A solution of 3-chloro-6,7-dihydro[1,4]oxathiino[3,2-c]pyridazine (450 mg, 2.4 mmol) in dimethoxyethane (12 ml) was treated with tetrakis(triphenylphosphine)palladium (0) (61 mg), potassium carbonate (313 mg), 2,4,6-trivinylcyclotriboroxane pyridine complex (375 mg) and water (1.5 ml). The mixture was heated at 96° C., overnight. The mixture was evaporated to dryness, treated with aqueous sodium bicarbonate solution, extracted (4×) with DCM, dried (sodium sulphate), evaporated and chromatographed on silica gel (50 g), eluting with 1:1 ethyl acetate-hexane, affording a solid (200 mg, 46%), containing slightly impure product.
Quantity
450 mg
Type
reactant
Reaction Step One


Quantity
375 mg
Type
reactant
Reaction Step One




Name
Yield
46%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]2[S:8][CH2:9][CH2:10][O:11][C:4]=2[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].B1(C=C)OB([CH:24]=[CH2:25])OB(C=C)O1.C1C=CN=CC=1.O>C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:24]([C:2]1[N:7]=[N:6][C:5]2[S:8][CH2:9][CH2:10][O:11][C:4]=2[CH:3]=1)=[CH2:25] |f:1.2.3,4.5,^1:46,48,67,86|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
450 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC2=C(N=N1)SCCO2
|
|
Name
|
|
|
Quantity
|
313 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
375 mg
|
|
Type
|
reactant
|
|
Smiles
|
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
|
Name
|
|
|
Quantity
|
61 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
96 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with aqueous sodium bicarbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted (4×) with DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (sodium sulphate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel (50 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1:1 ethyl acetate-hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1=CC2=C(N=N1)SCCO2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 mg | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
